molecular formula C17H18N4O3S B2955232 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 893998-39-5

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No.: B2955232
CAS No.: 893998-39-5
M. Wt: 358.42
InChI Key: WDFJGGBIGHKLHI-UHFFFAOYSA-N
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Description

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a synthetic small molecule featuring a pyridazine core linked to a 3-nitrophenyl group and a piperidine-1-ylethanone moiety via a sulfanyl bridge. This structure places it within the pyridazinone class of heterocyclic compounds, which are the subject of extensive research due to their diverse and promising biological activities . The nitrophenyl substituent can be critical for electron-withdrawing effects and intermolecular interactions, potentially influencing the compound's binding affinity to biological targets. The core pyridazin-3(2H)-one scaffold is a recognized pharmacophore in medicinal chemistry, found in compounds investigated for cardiovascular and oncological applications . Specifically, pyridazinone derivatives have been identified as inhibitors of various enzymes, such as phosphodiesterases (PDEs), and have shown potential as vasodilators for treating cardiovascular diseases . Concurrently, other derivatives act as targeted anticancer agents by inhibiting key kinases or other targets involved in cell proliferation, making the pyridazinone a versatile scaffold for exploring treatments in reverse cardio-oncology, where cardiovascular disease and cancer intersect . The presence of the piperidine ring, a common feature in bioactive molecules, may enhance the compound's pharmacokinetic properties. This product is intended for research and further chemical development as a lead compound or building block in drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-17(20-9-2-1-3-10-20)12-25-16-8-7-15(18-19-16)13-5-4-6-14(11-13)21(23)24/h4-8,11H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFJGGBIGHKLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329059
Record name 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893998-39-5
Record name 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazinyl group , a nitrophenyl substituent , and a piperidine moiety , which contribute to its unique reactivity and biological properties. The presence of the nitro group is particularly significant, as it often enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridazinyl Framework : This may involve cycloaddition reactions or condensation with hydrazine derivatives.
  • Introduction of the Nitro Group : The nitrophenyl portion is added through electrophilic substitution reactions.
  • Final Assembly : The piperidine ring is introduced in the final stages to complete the structure.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. Research shows that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that they may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
This compound15Escherichia coli

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : The compound could bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Anticancer Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a novel antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyridazine vs. Triazine Derivatives

The compound’s pyridazine core distinguishes it from triazine derivatives like 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine (), which contains a six-membered ring with three nitrogen atoms. Key differences include:

Property Target Compound 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine
Heterocyclic Core Pyridazine (2 N atoms) 1,2,4-Triazine (3 N atoms)
Substituents 3-Nitrophenyl, sulfanyl-piperidinylethanone 5,6-Diphenyl, 3-pyridyl
Electronic Effects Strong electron-withdrawing (NO₂) Electron-donating (phenyl, pyridyl)
Reported Applications Not explicitly stated Herbicides, antiviral agents, nuclear waste management

The triazine derivative’s applications in herbicides and nuclear chemistry stem from its ability to coordinate metals and disrupt biological processes.

Substituent Effects on Reactivity and Bioactivity

  • This contrasts with the triazine in , where phenyl/pyridyl groups likely stabilize the ring via resonance .
  • Sulfanyl-Piperidine Linker : The thioether (-S-) bridge improves metabolic stability relative to ethers or amines, while the piperidine ring’s basicity could enhance solubility in acidic environments. Similar linkers are common in kinase inhibitors and antipsychotics.

Crystallographic and Computational Analysis

Structural characterization of such compounds typically employs SHELX for refinement () and ORTEP-III for visualization (). For example:

  • SHELX : Used to refine small-molecule structures, leveraging high-resolution data to resolve nitro group geometry and piperidine ring puckering .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize steric effects of the bulky 3-nitrophenyl group, aiding in steric hindrance analysis .

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